molecular formula C13H10BrN3S B14903075 3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14903075
M. Wt: 320.21 g/mol
InChI Key: SQOVZGRTONBMIQ-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 4-bromobenzylthio substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential antibacterial activity make it a versatile compound for various scientific applications.

Properties

Molecular Formula

C13H10BrN3S

Molecular Weight

320.21 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H10BrN3S/c14-11-6-4-10(5-7-11)9-18-13-16-15-12-3-1-2-8-17(12)13/h1-8H,9H2

InChI Key

SQOVZGRTONBMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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